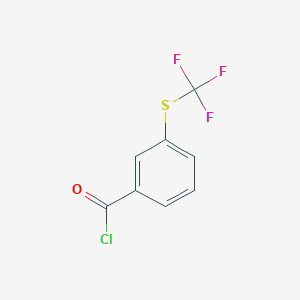

3-(Trifluoromethylthio)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

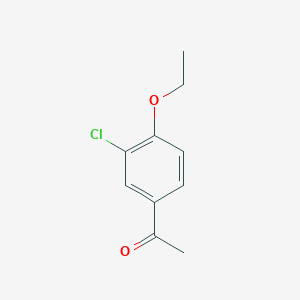

“3-(Trifluoromethylthio)benzoyl chloride” is a chemical compound with the molecular formula C8H4ClF3O . It is also known by other names such as “3-(Trifluoromethyl)benzoyl chloride” and "Benzoyl chloride, 3-(trifluoromethyl)-" .

Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethylthio)benzoyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and oxygen (O) atoms . The average mass of the molecule is 208.565 Da and the monoisotopic mass is 207.990280 Da .Physical And Chemical Properties Analysis

“3-(Trifluoromethylthio)benzoyl chloride” is a clear light yellow liquid . It has an average mass of 208.565 Da and a monoisotopic mass of 207.990280 Da . Other physical properties such as boiling point, flash point, and refractive index are not available in the search results.Aplicaciones Científicas De Investigación

Electrophilic Trifluoromethylthiolation

Trifluoromethanesulfinyl chloride is a versatile reagent capable of catalyzing electrophilic trifluoromethylthiolation, offering a new pathway to functionalize various aromatic and heteroaromatic compounds, including benzothiophenes and indenes. This process facilitates direct trifluoromethylthiolation through the formation of CF3 SCl, showcasing a method to introduce trifluoromethylthio groups under mild, catalyst-free conditions (Jiang et al., 2018).

Synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride

The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride from 1,3-bis(trifluoromethyl)benzene through a three-step process, including bromination, carboxylation, and chlorination, demonstrates the compound's role as an important drug intermediate. This synthesis outlines the potential of 3-(trifluoromethylthio)benzoyl chloride derivatives in pharmaceutical applications, highlighting its economic value and the optimization of reaction conditions (Zhou, 2006).

Friedel–Crafts Acylation in Ionic Liquid

The use of metal triflates in ionic liquids for aromatic electrophilic substitution reactions, such as benzoylation and acetylation, showcases an efficient methodology for the synthesis of aromatic ketones. This method offers high conversion rates and regioselectivity, illustrating the potential of ionic liquids as alternative solvents for traditional Friedel–Crafts acylation reactions involving compounds like 3-(trifluoromethylthio)benzoyl chloride (Ross & Xiao, 2002).

Trifluoromethylthiolation of p-Quinone Methides

The ammonium chloride-mediated trifluoromethylthiolation of p-quinone methides presents a novel approach to synthesizing trifluoromethylthio-diarylmethane derivatives. This method demonstrates the utility of AgSCF3 as a trifluoromethylthiolating agent, enabling the construction of benzylic C(sp3)-SCF3 bonds under metal-free conditions, indicating potential applications in the synthesis of trifluoromethylthio-substituted aromatic compounds (Das et al., 2020).

Catalytic Benzoylation in Phase-Transfer Catalysis

The catalytic benzoylation of 4-chloro-3-methylphenol sodium salt under triliquid phase-transfer catalysis (TL-PTC) conditions provides an effective method for ester synthesis. This process highlights the importance of phase-transfer catalysis in promoting efficient and selective benzoylation reactions, which could be applicable in the synthesis and functionalization of 3-(trifluoromethylthio)benzoyl chloride derivatives (Yang & Huang, 2007).

Safety And Hazards

“3-(Trifluoromethylthio)benzoyl chloride” is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

3-(trifluoromethylsulfanyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3OS/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACYHAIRBPOIBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507232 |

Source

|

| Record name | 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethylthio)benzoyl chloride | |

CAS RN |

51748-28-8 |

Source

|

| Record name | 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.